molecular formula C61H106N14O15 B14090745 L-Valine, L-lysylglycyl-L-isoleucyl-L-leucylglycyl-L-lysyl-L-valyl-L-phenylalanyl-L-threonyl-L-leucyl-L-threonyl-(9CI)

L-Valine, L-lysylglycyl-L-isoleucyl-L-leucylglycyl-L-lysyl-L-valyl-L-phenylalanyl-L-threonyl-L-leucyl-L-threonyl-(9CI)

Cat. No.: B14090745
M. Wt: 1275.6 g/mol
InChI Key: NBOKFONQQZRHRY-MBSBSPMSSA-N
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Description

This compound is a linear oligopeptide composed of 11 amino acid residues: L-valine (Val), L-lysine (Lys), glycine (Gly), L-isoleucine (Ile), L-leucine (Leu), L-valine (Val), L-phenylalanine (Phe), L-threonine (Thr), L-leucine (Leu), and L-threonine (Thr) in the sequence Val-Lys-Gly-Ile-Leu-Gly-Lys-Val-Phe-Thr-Leu-Thr. The 9CI designation indicates its registration in the Chemical Abstracts Service registry. The compound’s sequence includes hydrophobic (Val, Ile, Leu, Phe) and hydrophilic (Lys, Thr) residues, which may influence solubility, stability, and biological interactions .

Properties

Molecular Formula

C61H106N14O15

Molecular Weight

1275.6 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C61H106N14O15/c1-13-36(10)49(71-46(79)31-65-52(80)40(64)23-17-19-25-62)58(86)68-42(27-32(2)3)53(81)66-30-45(78)67-41(24-18-20-26-63)54(82)72-47(34(6)7)57(85)70-44(29-39-21-15-14-16-22-39)56(84)74-50(37(11)76)59(87)69-43(28-33(4)5)55(83)75-51(38(12)77)60(88)73-48(35(8)9)61(89)90/h14-16,21-22,32-38,40-44,47-51,76-77H,13,17-20,23-31,62-64H2,1-12H3,(H,65,80)(H,66,81)(H,67,78)(H,68,86)(H,69,87)(H,70,85)(H,71,79)(H,72,82)(H,73,88)(H,74,84)(H,75,83)(H,89,90)/t36-,37+,38+,40-,41-,42-,43-,44-,47-,48-,49-,50-,51-/m0/s1

InChI Key

NBOKFONQQZRHRY-MBSBSPMSSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CCCCN)N

Origin of Product

United States

Preparation Methods

Resin Selection and Functionalization

The choice of resin dictates the C-terminal functionality of the peptide. For this decapeptide, a Rink amide resin is ideal to yield a C-terminal amide. Resins with a loading capacity of 0.3–0.7 mmol/g are preferred to minimize interchain interactions.

Table 1: Resin Properties for SPPS

Resin Type Functional Group Loading (mmol/g) Compatibility
Rink Amide Amide 0.4–0.6 Fmoc/t-Bu strategies
Wang Carboxylic acid 0.3–0.5 Acid-labile protection

Protection Strategy

The Fmoc/t-Bu protection scheme is employed to shield reactive side chains and the α-amino group:

  • Fmoc (9-fluorenylmethyloxycarbonyl) : Removed with 20% piperidine in DMF.
  • Side-chain protections :
    • Lysine: tert-butyloxycarbonyl (Boc)
    • Threonine: tert-butyl (t-Bu)
    • Glutamic Acid/Aspartic Acid: Trityl (Trt)

Table 2: Amino Acid Protections in the Target Peptide

Amino Acid Position Protection Group Deprotection Condition
L-Lysine 2, 6 Boc TFA/Scavengers
L-Threonine 8, 10 t-Bu TFA/Scavengers

Activation and Coupling

Coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) are used to activate carboxyl groups. Double couplings (2 × 30 min) are performed for sterically hindered residues like valine and isoleucine.

Table 3: Coupling Reagents and Conditions

Reagent Concentration Solvent Reaction Time Yield (%)
HATU 0.1 M DMF 30 min 98
HBTU 0.1 M DMF 45 min 95

Solution-Phase Synthesis for Challenging Segments

For segments prone to aggregation (e.g., L-leucylglycyl-L-lysyl), solution-phase synthesis is employed. The segment condensation approach involves synthesizing shorter peptides (3–5 residues) and conjugating them using DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Key Considerations :

  • Racemization control : Additives like HOBt (hydroxybenzotriazole) suppress epimerization.
  • Solvent system : Dichloromethane (DCM)/DMF (1:1) enhances solubility of hydrophobic segments.

Deprotection and Cleavage from Resin

Final deprotection and cleavage are achieved using TFA (trifluoroacetic acid) cocktails containing scavengers (e.g., triisopropylsilane, water) to prevent side reactions. A typical cleavage mixture for this peptide includes:

  • TFA (94%)
  • Water (3%)
  • Triisopropylsilane (3%)

Reaction time: 3 hours at room temperature.

Purification and Characterization

Crude peptides are purified via reverse-phase HPLC on a C18 column using a gradient of acetonitrile/water (0.1% TFA). Critical quality control steps include:

  • Mass spectrometry (MS) : ESI-MS confirms molecular weight (expected: ~1,200 Da).
  • Analytical HPLC : Purity >95% is required for biomedical applications.

Table 4: HPLC Purification Parameters

Column Mobile Phase Gradient Flow Rate Detection
C18 (250 mm) 0.1% TFA in H₂O/ACN 10–40% ACN/30 min 1 mL/min 220 nm

Challenges and Optimization Strategies

Aggregation During Synthesis

The hydrophobic stretch (L-isoleucyl-L-leucylglycyl-L-lysyl) can form β-sheet structures, leading to incomplete couplings. Mitigation strategies include:

  • Pseudoproline dipeptides : Incorporate oxazolidine derivatives to disrupt secondary structures.
  • Microwave-assisted synthesis : Enhances coupling efficiency by reducing reaction time.

Side Reactions

  • Aspartimide formation : Minimized by using HOBt and low-temperature coupling.
  • Incomplete deprotection : Extended TFA treatment (4–6 hours) for Boc-protected lysine.

Chemical Reactions Analysis

Types of Reactions

L-Valine, L-lysylglycyl-L-isoleucyl-L-leucylglycyl-L-lysyl-L-valyl-L-phenylalanyl-L-threonyl-L-leucyl-L-threonyl-(9CI) can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of certain amino acids, such as methionine and cysteine.

    Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution Reagents: Various alkylating agents.

Major Products

The major products of these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of methionine results in methionine sulfoxide.

Scientific Research Applications

L-Valine, L-lysylglycyl-L-isoleucyl-L-leucylglycyl-L-lysyl-L-valyl-L-phenylalanyl-L-threonyl-L-leucyl-L-threonyl-(9CI) has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Potential therapeutic applications, including drug delivery and as a biomarker for certain diseases.

    Industry: Utilized in the development of novel materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Valine, L-lysylglycyl-L-isoleucyl-L-leucylglycyl-L-lysyl-L-valyl-L-phenylalanyl-L-threonyl-L-leucyl-L-threonyl-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context in which the peptide is used.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural and Functional Comparison of Selected Peptides

Compound Name (9CI) Residues Molecular Features Key Structural Differences Biological/Functional Notes References
L-Valine, L-lysylglycyl-L-isoleucyl-L-leucylglycyl-L-lysyl-L-valyl-L-phenylalanyl-L-threonyl-L-leucyl-L-threonyl- 11 Linear, mixed hydrophobic/hydrophilic Contains Lys for charge, Phe for aromaticity Potential signaling or enzymatic roles
Cyclo(L-leucyl-L-leucyl) 2 Cyclic, hydrophobic Cyclic dipeptide; lacks charged residues Antimicrobial activity; simpler biosynthesis
Pulcherriminic acid 2 Cyclic, hydroxylated Di-N-hydroxylated intermediate; cyclic Iron-chelating properties
L-Valine, L-prolyl-L-leucyl-L-threonyl-L-seryl-L-isoleucyl-L-isoleucyl-... (17 residues) 17 Linear, branched Longer chain; Pro induces structural kinks Structural or therapeutic applications
L-Valine, L-arginyl-L-leucyl-L-threonyl-L-asparaginyl-L-seryl-L-arginyl-... (12 residues) 12 Linear, charged Contains Arg, Asn; higher charge density Possible receptor-binding motifs

Key Observations :

  • Chain Length and Topology : The target compound is a linear peptide, contrasting with cyclic dipeptides like cyclo(L-leucyl-L-leucyl) and pulcherriminic acid, which exhibit constrained conformations . Longer peptides (e.g., 17 residues in ) may form α-helices or β-sheets, while shorter cyclic analogs prioritize rigidity and metal-binding capabilities.
  • Residue Composition: The inclusion of aromatic (Phe) and charged (Lys) residues distinguishes the target compound from simpler dipeptides.
  • Crystallization Behavior : Similar pseudopeptidic compounds derived from L-valine and L-phenylalanine face crystallization challenges, requiring vapor diffusion methods (e.g., toluene/DCM) for structural analysis .
Functional and Metabolic Comparisons
  • Biosynthesis: The target compound’s production likely relies on ribosomal synthesis or enzymatic ligation, whereas cyclic dipeptides (e.g., pulcherriminic acid) are biosynthesized via non-ribosomal pathways . Microbial fermentation using Corynebacterium glutamicum (optimized for L-valine production in and ) could serve as a platform for scaled-up synthesis.
  • Biological Activity : Unlike L-valine itself, which stimulates GLP-1 secretion in rodents via KATP channel modulation (), the target peptide’s larger size may confer distinct signaling or enzymatic functions. Cyclic dipeptides like cyclo(L-leucyl-L-leucyl) exhibit antimicrobial roles, while linear peptides may interact with cellular receptors or enzymes .
Stability and Reactivity
  • Proton Transfer Equilibrium : Derivatives of L-valine, L-leucine, and L-isoleucine exhibit similar proton transfer equilibria in Schiff base formations, suggesting comparable stability in aqueous environments .
  • Thermal Stability : The L-valine–L-isoleucine intermolecular compound (2:1 ratio) demonstrates temperature-dependent structural deformations, a property shared with other chiral systems ().

Biological Activity

L-Valine, along with its complex peptide structure including multiple amino acids, plays a significant role in various biological processes. This article explores the biological activity of this compound, focusing on its metabolic pathways, physiological effects, and potential applications in health and disease.

Chemical Structure and Properties

The compound L-Valine, L-lysylglycyl-L-isoleucyl-L-leucylglycyl-L-lysyl-L-valyl-L-phenylalanyl-L-threonyl-L-leucyl-L-threonyl-(9CI) has the following characteristics:

  • CAS Number : 119425-35-3
  • Molecular Formula : C61H106N14O15
  • Molecular Weight : 1275.5791 g/mol

This complex structure consists of multiple amino acids linked together, which may enhance its biological activity compared to individual amino acids.

1. Protein Synthesis and Muscle Metabolism

L-Valine is one of the branched-chain amino acids (BCAAs) that are crucial for protein synthesis. Research indicates that BCAAs help stimulate muscle protein synthesis and reduce muscle breakdown during exercise. A study demonstrated that supplementation with BCAAs, including valine, can enhance recovery and reduce muscle soreness post-exercise .

2. Neurotransmitter Regulation

L-Valine and its derivatives have been shown to influence neurotransmitter levels in the brain. They play a role in the synthesis of neurotransmitters such as serotonin and dopamine, which are essential for mood regulation and cognitive functions .

3. Metabolic Pathways

The biosynthesis of L-Valine involves several key enzymatic reactions. The primary pathway includes:

  • Acetohydroxy acid synthase (AHAS)
  • Acetohydroxy acid isomeroreductase (AHAIR)
  • Dihydroxy acid dehydratase (DHAD)
  • Transaminase B (TA)

These enzymes facilitate the conversion of pyruvate to L-Valine, with feedback inhibition mechanisms regulating the process .

Case Studies

  • Valine Production in Corynebacterium glutamicum :
    A study investigated the overproduction of L-Valine in Corynebacterium glutamicum, demonstrating that genetic modifications could significantly enhance yield through improved metabolic efficiency. The engineered strains produced up to 1,470 mM of L-Valine after 24 hours under optimized conditions .
  • Effects on Hair Follicle Cycles :
    Recent metabolomic studies have utilized L-Valine as a standard to analyze metabolites associated with hair follicle cycles in cashmere goats. This research aims to improve fiber production quality by understanding metabolic influences on hair growth .

1. Nutritional Supplementation

Due to its role in muscle metabolism and recovery, L-Valine is commonly included in dietary supplements for athletes and bodybuilders. Its ability to reduce muscle soreness and support recovery makes it a valuable addition to post-workout nutrition.

2. Clinical Implications

Research into BCAAs suggests potential therapeutic applications for conditions such as liver disease and certain metabolic disorders where amino acid metabolism is disrupted. Further studies are needed to understand the full implications of L-Valine supplementation in clinical settings.

Q & A

Basic: What methodologies are recommended for synthesizing and purifying this peptide?

Answer:
Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is the standard approach. Key steps include:

  • Resin selection : Use a Wang or Rink amide resin for C-terminal amidation.
  • Coupling optimization : Activate amino acids with HBTU/HOBt or Oxyma/DIC, with double couplings for bulky residues (e.g., L-isoleucine, L-valine) to minimize incomplete reactions .
  • Cleavage : TFA cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% TIPS) for 2–4 hours to release the peptide while preserving side-chain protections.
  • Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/ACN gradient) followed by lyophilization. Validate purity (>95%) via LC-MS and MALDI-TOF .

Advanced: How can researchers resolve discrepancies in bioactivity data across studies?

Answer:
Contradictions often arise from assay conditions or peptide conformation. Mitigation strategies include:

  • Standardized assays : Use identical cell lines (e.g., HEK293 for receptor-binding studies) and buffer conditions (pH 7.4, 150 mM NaCl).
  • Conformational controls : Compare bioactivity of linear vs. cyclized forms (if applicable) using circular dichroism (CD) spectroscopy.
  • Statistical validation : Apply ANOVA with post-hoc tests to assess inter-study variability. Replicate experiments ≥3 times to confirm dose-response curves .

Basic: What analytical techniques confirm the peptide’s structural integrity?

Answer:

  • Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., expected [M+H]<sup>+</sup> ion for C58H98N14O16S: 1302.67 Da).
  • NMR spectroscopy : 2D <sup>1</sup>H-<sup>13</sup>C HSQC to assign backbone and side-chain protons, ensuring correct sequence .
  • Amino acid analysis (AAA) : Hydrolyze the peptide (6M HCl, 110°C, 24h) and quantify residues via HPLC to confirm stoichiometry.

Advanced: How can researchers investigate the peptide’s conformational dynamics in solution?

Answer:

  • Molecular dynamics (MD) simulations : Use AMBER or GROMACS with explicit solvent models (TIP3P water) to simulate folding over 100–200 ns.
  • Experimental validation : Pair simulations with NMR relaxation studies (T1/T2 measurements) to assess flexibility in specific regions (e.g., glycine-rich segments) .
  • Small-angle X-ray scattering (SAXS) : Analyze radius of gyration (Rg) and pair-distance distributions to infer tertiary structure in buffered solutions .

Basic: How should researchers assess the peptide’s stability under varying storage conditions?

Answer:

  • Accelerated degradation studies : Incubate aliquots at 4°C, 25°C, and 37°C for 1–4 weeks. Monitor degradation via LC-MS (e.g., deamidation at asparagine or oxidation at methionine residues) .
  • Lyophilized vs. solution stability : Compare peptide integrity in lyophilized form vs. aqueous buffers (pH 5–8) with 0.01% sodium azide to prevent microbial growth.

Advanced: What strategies identify the peptide’s interaction with biological targets (e.g., receptors)?

Answer:

  • Surface plasmon resonance (SPR) : Immobilize the target protein (e.g., GPCRs) on a CM5 chip and measure binding kinetics (kon/koff) at peptide concentrations 1–1000 nM.
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry in phosphate-buffered saline (PBS, pH 7.4).
  • Cryo-EM/X-ray crystallography : Co-crystallize the peptide with its target to resolve binding interfaces at ≤3.0 Å resolution .

Basic: How to handle discrepancies in peptide synthesis yields?

Answer:

  • Coupling efficiency analysis : Use Kaiser tests or LC-MS after each coupling step to identify low-yield residues (e.g., L-leucine).
  • Solvent optimization : Switch from DMF to NMP for poorly soluble intermediates.
  • Microwave-assisted SPPS : Apply 25–50W microwave energy to improve coupling rates for sterically hindered residues .

Advanced: What computational tools predict the peptide’s solubility and aggregation propensity?

Answer:

  • AGGRESCAN : Predict aggregation-prone regions based on hydrophobicity and β-sheet propensity.
  • CamSol : Estimate solubility from sequence using intrinsic and extrinsic factors (e.g., charge, hydrophobicity).
  • Experimental correlation : Validate predictions via dynamic light scattering (DLS) to measure hydrodynamic diameter in PBS .

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